Bis(4-bromophenyl) sulphide
Overview
Description
Synthesis Analysis Bis(4-bromophenyl) sulphide (BBD) synthesis has been explored through various chemical pathways. Notably, the preparation of poly(1,4-phenylene sulphide) (PPS) directly from BBD is achieved by reaction in a boiling quinoline/pyridine solvent mixture, in the presence of copper powder. This process has established conditions for generating PPS, which is significant for its application in materials science. The synthesis involves copper acting as a catalyst, resulting in PPS of varying molar mass and highlighting the importance of the copper to BBD molar ratio for optimal yield and material properties (Lovell & Still, 1990).
Molecular Structure Analysis The structure and reactivity of bis(phenylchlorophosphino)-dicarba-closo-dodecaborane, which reacts with sulfur to produce compounds related to bis(4-bromophenyl) sulphide, have been studied. These compounds are characterized by their spectroscopic data and X-ray structure determinations, offering insights into the molecular architecture and potential reactivity of bis(4-bromophenyl) sulphide derivatives (Balema et al., 1998).
Chemical Reactions and Properties Bis(4-bromophenyl) sulphide's reactivity has been investigated through its synthesis and the electropolymerization behavior of related bis(oligothienyl) sulfides. These studies reveal the electrochemical properties and potential for polymer formation, which is pertinent to the application of bis(4-bromophenyl) sulphide in conducting polymers (Chahma et al., 2005).
Physical Properties Analysis The physical properties of materials derived from bis(4-bromophenyl) sulphide, such as poly(arylene sulphides), have been characterized through various techniques including IR and NMR spectroscopy, differential scanning calorimetry, and thermogravimetry. These studies provide valuable information on the thermal stability, mechanical properties, and polymerization behavior of bis(4-bromophenyl) sulphide-based materials (Lovell & Still, 1990).
Chemical Properties Analysis Investigations into the chemical properties of bis(4-bromophenyl) sulphide and related compounds focus on their reactivity and the synthesis of novel materials with potential applications in electronics and materials science. The ability to undergo electropolymerization to form conducting polymers indicates a significant aspect of its chemical behavior, contributing to the development of advanced materials (Chahma et al., 2005).
Scientific Research Applications
Synthesis of Poly(p-phenylene sulfide) (PPS)
- Scientific Field : Polymer Chemistry .
- Application Summary : Bis(4-bromophenyl) sulphide is used in the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance plastic .
- Methods of Application : The process involves heating Bis(4-bromophenyl) sulphide with magnesium metal, which results in a low molecular weight polymer. Better results are obtained when the compound is heated in the presence of sodium carbonate or zinc metal. The best results are achieved with the addition of a catalytic amount of KI to the zinc–BBD mixture .
- Results : The polymers prepared by these methods are semicrystalline and dissolve in 1-chloronaphthalene. They have properties comparable to commercial PPS .
Organic Synthesis / Research
- Scientific Field : Organic Chemistry .
- Application Summary : Bis(4-bromophenyl) sulphide is used in organic synthesis and research .
- Methods of Application : The specific methods of application in organic synthesis and research are not provided in the source .
- Results : The specific results or outcomes obtained from the use of Bis(4-bromophenyl) sulphide in organic synthesis and research are not provided in the source .
Preparation of Tertiary Phosphines
- Scientific Field : Organophosphorus Chemistry .
- Application Summary : Bis(4-bromophenyl) sulphide can be used in the synthesis of tertiary phosphines .
- Methods of Application : The specific methods of application in the synthesis of tertiary phosphines are not provided in the source .
- Results : The specific results or outcomes obtained from the use of Bis(4-bromophenyl) sulphide in the synthesis of tertiary phosphines are not provided in the source .
Synthesis of 1,2-Biphenylethane Based Single-Molecule Diodes
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Bis(4-bromophenyl) sulphide is used in the synthesis of 1,2-biphenylethane based single-molecule diodes .
- Methods of Application : The synthesis involves using unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates, which are obtained from the corresponding tolane precursor by selective hydrogenation .
- Results : Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
Safety And Hazards
BBPS is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and washing thoroughly after handling .
Relevant Papers One relevant paper discusses the synthesis of a new copolymer via reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .
properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVCAXOQZIJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871019 | |
Record name | Bis(4-bromophenyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-bromophenyl) sulphide | |
CAS RN |
3393-78-0 | |
Record name | 1,1′-Thiobis[4-bromobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3393-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfide, bis(p-bromophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-bromophenyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl) sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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